molecular formula C14H18N2O4 B5288199 3-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]benzoic acid

3-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]benzoic acid

Cat. No.: B5288199
M. Wt: 278.30 g/mol
InChI Key: KJBVYZRYKUUWQE-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]benzoic acid is a complex organic compound with a molecular formula of C14H18N2O4 This compound features a piperidine ring substituted with an amino group and a methoxy group, linked to a benzoic acid moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]benzoic acid typically involves multi-step organic synthesis. One common route starts with the preparation of the piperidine ring, followed by the introduction of the amino and methoxy groups. The final step involves coupling the piperidine derivative with benzoic acid through a carbonyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, is crucial to achieve high efficiency and cost-effectiveness. The use of automated systems and quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3S,4R)-4-amino-3-hydroxypiperidine-1-carbonyl]benzoic acid
  • 3-[(3S,4R)-4-amino-3-methylpiperidine-1-carbonyl]benzoic acid
  • 3-[(3S,4R)-4-amino-3-ethoxypiperidine-1-carbonyl]benzoic acid

Uniqueness

Compared to similar compounds, 3-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-12-8-16(6-5-11(12)15)13(17)9-3-2-4-10(7-9)14(18)19/h2-4,7,11-12H,5-6,8,15H2,1H3,(H,18,19)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBVYZRYKUUWQE-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)C(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)C(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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